molecular formula C8H4Cl3O4P B14398457 2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole CAS No. 88399-67-1

2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole

Cat. No.: B14398457
CAS No.: 88399-67-1
M. Wt: 301.4 g/mol
InChI Key: NHUVZQZFGLRPQP-UHFFFAOYSA-N
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Description

2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole is a complex organic compound characterized by its unique structure, which includes a trichloroacetyl group and a benzodioxaphosphole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole typically involves the reaction of trichloroacetyl chloride with a suitable precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, with careful monitoring of reaction parameters to maintain consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trichloroacetyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole exerts its effects involves interactions with specific molecular targets. The trichloroacetyl group is known to participate in various chemical reactions, which can influence the compound’s activity. The benzodioxaphosphole ring may interact with biological molecules, affecting their function and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    Trichloroacetyl chloride: Shares the trichloroacetyl group but lacks the benzodioxaphosphole ring.

    Chloroacetyl chloride: Similar in structure but with fewer chlorine atoms.

    2,2,2-Trichloroethyl chloroformate: Contains a trichloroethyl group instead of the trichloroacetyl group.

Uniqueness

2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole is unique due to the presence of both the trichloroacetyl group and the benzodioxaphosphole ring.

Properties

CAS No.

88399-67-1

Molecular Formula

C8H4Cl3O4P

Molecular Weight

301.4 g/mol

IUPAC Name

1,3,2-benzodioxaphosphol-2-yl 2,2,2-trichloroacetate

InChI

InChI=1S/C8H4Cl3O4P/c9-8(10,11)7(12)15-16-13-5-3-1-2-4-6(5)14-16/h1-4H

InChI Key

NHUVZQZFGLRPQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OP(O2)OC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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